Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate
Description
Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate is a carbamate-protected piperidine derivative characterized by a stereospecific (2S,3S) configuration and a phenyl substituent at the 2-position of the piperidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, making this compound a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological or infectious diseases. Its stereochemistry and phenyl group influence its reactivity, solubility, and biological interactions, positioning it as a structurally unique scaffold for further derivatization .
Properties
IUPAC Name |
tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-14-10-7-11-18-15(14)13-8-5-4-6-9-13/h4-6,8-9,14-15,18H,7,10-12H2,1-3H3,(H,19,20)/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEOZOPWFGVBFQ-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN[C@@H]1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylpiperidine derivative. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving the overall yield of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or piperidine moieties using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted carbamates or piperidine derivatives.
Scientific Research Applications
Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Industry: The compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenylpiperidine moiety may interact with receptor sites in the central nervous system, affecting neurotransmitter release or receptor activation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbamate Derivatives
Physicochemical Properties
- Polarity : The phenyl group in the target compound reduces solubility compared to hydroxylated analogs (e.g., ).
- Purity : Commercial analogs like tert-butyl N-[(2S)-2-azidopropyl]carbamate achieve 95% purity (), suggesting similar purification challenges for the target compound.
- Stereochemical Impact : The (2S,3S) configuration in the target compound may confer higher metabolic stability than (2R,3S) isomers () due to reduced enzymatic recognition .
Biological Activity
Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate (CAS Number: 1212404-61-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H22N2O2
- Molecular Weight : 274.36 g/mol
- IUPAC Name : this compound
This compound acts primarily as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist , which has implications in the treatment of migraine and other neurogenic inflammatory conditions. Studies indicate that CGRP plays a significant role in pain transmission and vasodilation, making its antagonism a target for therapeutic intervention.
Biological Activity Overview
- Antinociceptive Effects : Preclinical studies have demonstrated that this compound exhibits significant antinociceptive activity in various pain models. The mechanism is believed to involve modulation of nociceptive pathways through CGRP receptor blockade.
- Neuroprotective Properties : Research indicates that the compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. The inhibition of CGRP signaling is hypothesized to reduce neuronal excitability and inflammation.
- Antitumor Activity : Emerging studies suggest that derivatives of this compound might exhibit cytotoxic effects against certain cancer cell lines, although further investigation is required to elucidate the underlying mechanisms.
Case Study 1: Antinociceptive Activity in Rodent Models
A study evaluated the antinociceptive effects of this compound in rodent models of acute pain. The results indicated a dose-dependent reduction in pain response, comparable to established analgesics such as morphine.
| Dose (mg/kg) | Pain Response (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 30 | 50 |
| 100 | 20 |
Case Study 2: Neuroprotective Effects in Alzheimer's Disease Models
In vitro studies on neuronal cultures exposed to amyloid-beta showed that treatment with this compound led to reduced apoptosis and improved cell viability.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 40 |
| Amyloid-beta alone | 25 |
| Amyloid-beta + Compound | 60 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Tert-butyl N-[[(2S,3S)-2-phenylpiperidin-3-yl]methyl]carbamate?
- The synthesis typically involves constructing the piperidine core followed by introducing the tert-butyl carbamate group. Key steps include:
- Chiral resolution : Use of stereoselective catalysts to ensure (2S,3S) configuration .
- Solvent optimization : Dimethylformamide (DMF) enhances reaction yields and selectivity by stabilizing intermediates .
- Temperature control : Maintaining 0–5°C during carbamate coupling prevents racemization .
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How is the stereochemistry of this compound confirmed experimentally?
- X-ray crystallography : Resolves absolute configuration using programs like SHELXL (e.g., ORTEP diagrams) .
- NMR spectroscopy : - and -NMR coupling constants (e.g., ) validate diastereomeric ratios .
- Polarimetry : Optical rotation measurements cross-validate enantiomeric excess (e.e.) .
Q. What analytical techniques are used to assess purity and stability?
- HPLC-MS : Quantifies impurities (<1%) and monitors degradation under stress conditions (e.g., pH, temperature) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 150°C .
- Karl Fischer titration : Measures residual solvents (e.g., DMF, dichloromethane) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina) : Screens against enzymes/receptors (e.g., kinases, GPCRs) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, highlighting key hydrogen bonds (e.g., carbamate NH–active site residues) .
- QM/MM calculations : Quantify electronic effects of the phenylpiperidine moiety on target affinity .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Multi-technique validation : Cross-reference X-ray data (e.g., torsion angles ) with NOESY NMR to confirm conformer populations .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O) to explain packing discrepancies .
- DFT optimization : Compares theoretical vs. experimental bond lengths (RMSD < 0.02 Å) .
Q. How is enantiomeric purity maintained during scale-up?
- Chiral stationary phases (CSPs) : Use amylose- or cellulose-based columns for preparative HPLC .
- Asymmetric catalysis : Employ Ru-BINAP complexes for stereoretentive coupling .
- In-situ monitoring : Raman spectroscopy tracks reaction progress to minimize epimerization .
Q. What methodologies quantify the compound’s bioactivity in enzyme inhibition assays?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics () to targets like proteases .
- Isothermal titration calorimetry (ITC) : Determines thermodynamic parameters (, ) for inhibitor-enzyme complexes .
- Fluorescence polarization : Screens inhibition of amyloid aggregation (IC < 10 µM) .
Data Analysis and Interpretation
Q. How are structure-activity relationships (SARs) derived for analogs of this compound?
- Substituent scanning : Replace the phenyl group with halogens or electron-withdrawing groups; correlate changes with IC values .
- Free-Wilson analysis : Quantifies contributions of substituents (e.g., tert-butyl carbamate) to potency .
- Crystal structure overlays : Compare binding modes of analogs using PyMOL .
Q. What statistical approaches handle variability in biological replicate data?
- ANOVA with Tukey’s test : Identifies significant differences (p < 0.05) across dose-response curves .
- Principal component analysis (PCA) : Reduces dimensionality in high-throughput screening datasets .
- Bootstrap resampling : Estimates confidence intervals for values from SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
